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Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer that has
been approved by the US Food and Drug Administration (FDA) and the European Medicines
Agency (EMA) for various medical applications, including drug delivery and vaccine systems.[1]
Its use as a vaccine adjuvant and delivery vehicle has garnered significant attention due to its
ability to enhance and modulate antigen-specific immune responses.[2][3] PLGA patrticles can
protect encapsulated antigens from degradation, provide controlled and sustained release, and
facilitate targeted delivery to antigen-presenting cells (APCs).[4][5] The particulate nature of
PLGA formulations mimics pathogens, promoting uptake by APCs and leading to robust
humoral and cellular immunity.[2][3]

Application Notes
Mechanism of Adjuvanticity

PLGA particles function as potent adjuvants primarily by enhancing the uptake, processing,
and presentation of antigens by APCs, particularly dendritic cells (DCs).[6][7] Upon
administration, PLGA particles are recognized and internalized by APCs. The subsequent
intracellular trafficking of the antigen determines the nature of the adaptive immune response.

¢ Antigen Protection and Sustained Release: PLGA matrices protect the encapsulated antigen
from premature degradation in vivo.[3] The polymer's slow hydrolysis ensures a sustained
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release of the antigen over an extended period, which prolongs the interaction with immune
cells and can reduce the need for multiple booster shots.[8][9]

Enhanced APC Uptake: The size and surface properties of PLGA particles facilitate their

uptake by APCs through phagocytosis or endocytosis.[5] Positively charged particles, for
instance, show enhanced interaction with the negatively charged cell membranes of DCs,
leading to increased internalization.[2][10]

Antigen Presentation and Immune Activation: Once inside the APC, the antigen is released.
It can be processed through two main pathways:

o MHC Class Il Pathway: The antigen is processed in the endolysosome and presented on
MHC class Il molecules to CD4+ T helper cells, primarily driving a humoral (antibody-
mediated) immune response.[6][8]

o MHC Class | Pathway (Cross-Presentation): A key advantage of PLGA nanoparticles is
their ability to facilitate the escape of antigens from the endosome into the cytoplasm.[10]
[11] This allows the antigen to be processed by the proteasome and presented on MHC
class | molecules to CD8+ cytotoxic T lymphocytes (CTLSs), inducing a potent cellular
immune response crucial for eliminating virus-infected cells and tumors.[3][12]

Co-delivery of Immunomodulators: PLGA particles can co-encapsulate antigens with
molecular adjuvants, such as Toll-like receptor (TLR) agonists (e.g., CpG, MPLA), to
synergistically enhance DC maturation and direct the immune response towards a desired
Th1 (cellular) or Th2 (humoral) phenotype.[11][13][14]
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Caption: PLGA nanoparticle uptake and antigen presentation pathway in a Dendritic Cell.
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Key Formulation Parameters and Impact on
Immunogenicity

The immunological outcome of a PLGA-based vaccine is highly dependent on its
physicochemical properties. Rational design of these parameters is critical for developing an

effective formulation.[2][4]
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Parameter Description

Impact on Immune
Response

Diameter of the PLGA
Particle Size particles. Can range from <100

nm to >10 um.[2]

Nanoparticles (20-200 nm):
Efficiently taken up by DCs,
drain to lymph nodes, and
favor cross-presentation,
leading to strong cellular (Th1-
biased, CD8+ T cell)
responses.[5][13]
Micropatrticles (0.5-5 pm):
Primarily taken up by APCs via
phagocytosis at the injection
site, acting as a depot for
sustained antigen release and
mainly generating humoral
(Th2-biased, antibody)
responses.[5][15]

Measured as Zeta Potential.
Surface Charge Can be anionic (native PLGA),

cationic, or neutral.

Cationic (Positive) Surface:
Achieved by coating with
polymers like chitosan or PEI.
[2] Enhances interaction with
negatively charged APC
membranes, increasing cellular
uptake and leading to stronger
systemic and mucosal immune

responses.[2][10]
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Antigen Loading

Method of associating the

antigen with the particle.

Encapsulation: Protects the
antigen from degradation and
provides sustained release.
Release kinetics depend on
polymer degradation.[4][9]
Surface Adsorption: Leads to a
higher initial burst release and
can make the antigen more
readily available for recognition
by APCs.[4]

Polymer Composition

Ratio of Lactic Acid to Glycolic
Acid (e.g., 50:50, 75:25).

Affects the degradation rate
and hydrophilicity. Higher
glycolide content leads to
faster degradation and antigen
release.[2] This can be tuned
to achieve the desired release
profile for a specific
vaccination strategy.[8][16]

Summary of Quantitative Data from Preclinical Studies

The following tables summarize representative data from studies investigating PLGA-based

vaccine formulations.

Table 1: Influence of Formulation on Antigen Release and Uptake
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Encapsul
. PLGA . Zeta . 48h Burst
Antigen / _ Particle ] ation Referenc
. Formulati . Potential o Release
Adjuvant Size (hm) Efficiency e
on (mV) (%)
(%)
Anionic
Ovalbumin PLGA )
~250 Negative N/A 17.3 [4]
(OVA) (Encapsula
ted)
Cationic
Ovalbumin  PEI-PLGA N
~280 Positive N/A 18.4 [4]
(OVA) (Encapsula
ted)
Cationic
Ovalbumin N
PEI-PLGA  ~300 Positive N/A 60.2 [4]
(OVA)
(Adsorbed)
PLGA
HION2 _
) Nanoparticl  ~200 N/A ~75 N/A [17]
Antigen
es (AHPP)
PLGA
HON2 Pickering
, , ~1000 N/A ~92 N/A [17]
Antigen Emulsion
(PPAS)

Table 2: Resulting Immune Responses from PLGA Vaccine Formulations
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Antigen /
Adjuvant

Formulation Animal Model

Key Immune
Response Reference

Outcome

Influenza
HIN1/H3N2

PLGA
Micropatrticles in Mice

Microneedles

High antigen-
specific IgA, 1gG,
IgG1, and IgG2a.
~50% CD4+ and
~40% CD8+ T

cell expression in

[18]

spleen.

S. aureus
rHlaH35L

25% PEG-PLGA

Nanoparticles

Mice

100% survival
rate after lethal
challenge,
superior to alum
adjuvant. [19]
Significantly

elevated

neutralizing

antibodies.

HPV16 E7
Peptide + ATP

PLGA

Nanoparticles

Mice

Completely
abolished tumor
growth and [11][12]
produced long-

lasting immunity.

Ovalbumin
(OVA) + CpG

300 nm PLGA

Particles

Mice

Generated
superior DC
maturation and
Ag-specific
immune
responses
(lgG2a and
CD8+ T cells)

compared to 1

[13]

pm, 7 pum, and

17 pm particles.
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30-fold increase

in serum IgG
Hepatitis B Chitosan-coated Rat levels compared
ats
(HBsAQ) PLGA MPs to unmodified

MPs after nasal

immunization.

Experimental Protocols
Protocol 1: Preparation of Antigen-Loaded PLGA
Nanoparticles (Double Emulsion Solvent Evaporation)

This protocol describes a widely used method for encapsulating hydrophilic antigens, such as
proteins or peptides, into PLGA nanoparticles.[9]

Materials:

PLGA (e.g., 50:50 lactide:glycolide ratio)

e Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
e Polyvinyl alcohol (PVA) or other suitable surfactant

» Antigen solution in an appropriate buffer (e.g., PBS)

» Deionized water

» Probe sonicator

o Magnetic stirrer

e Centrifuge

Methodology:

» Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic
solvent (e.g., 2 mL of DCM) to form the oil phase.
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e Primary Emulsion (w/0): Add a small volume of the aqueous antigen solution (e.g., 200 uL) to
the PLGA organic phase. Emulsify this mixture using a probe sonicator on ice for 1-2
minutes to create a stable water-in-oil (w/0) primary emulsion.

e Secondary Emulsion (w/o/w): Immediately add the primary emulsion to a larger volume of an
agueous surfactant solution (e.g., 10 mL of 2% w/v PVA). Homogenize this mixture again
using sonication for 2-3 minutes to form the final water-in-oil-in-water (w/o/w) double
emulsion.

e Solvent Evaporation: Place the double emulsion on a magnetic stirrer and stir at room
temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate, leading to the
hardening of the nanopatrticles.

 Particle Collection and Washing: Collect the hardened nanoparticles by ultracentrifugation
(e.g., 15,000 x g for 20 minutes at 4°C).

e Washing: Discard the supernatant and wash the nanoparticle pellet three times with
deionized water to remove residual surfactant and unencapsulated antigen. Resuspend the
pellet in water and centrifuge between each wash.

» Lyophilization and Storage: After the final wash, resuspend the nanoparticle pellet in a small
amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the
suspension and lyophilize (freeze-dry) for 48 hours to obtain a dry powder. Store the
lyophilized nanoparticles at -20°C.[1]

Click to download full resolution via product page

Caption: Workflow for PLGA nanoparticle preparation by double emulsion solvent evaporation.

Protocol 2: Characterization of PLGA Nanoparticles

1. Particle Size and Zeta Potential:
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e Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an
instrument like a Zetasizer.

e Procedure: Resuspend lyophilized nanoparticles in deionized water or PBS by brief
sonication. Dilute the sample appropriately and measure the hydrodynamic diameter (size),
polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):
» Method: Quantify the amount of unencapsulated and encapsulated antigen.
e Procedure:

o During particle preparation (Protocol 1, Step 5), collect the supernatant after the first
centrifugation.

o Measure the amount of free, unencapsulated antigen in the supernatant using a suitable
protein quantification assay (e.g., Micro-BCA assay).

o Calculate EE and DL using the following formulas:
» EE (%) = [(Total Antigen - Free Antigen) / Total Antigen] x 100

» DL (%) = [(Total Antigen - Free Antigen) / Total Weight of Nanopatrticles] x 100

Protocol 3: In Vitro Evaluation of Vaccine Uptake by
Dendritic Cells

Materials:

DC line (e.g., DC2.4) or bone marrow-derived DCs (BMDCs).

Fluorescently labeled antigen (e.g., OVA-FITC) or fluorescently labeled PLGA.

Complete cell culture medium.

Flow cytometer.
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e Fluorescence microscope.
Methodology:

o Cell Seeding: Seed DCs in a 24-well plate at a density of 1 x 10”5 cells/well and allow them
to adhere overnight.

o Particle Treatment: Prepare a suspension of fluorescently labeled PLGA nanoparticles
encapsulating the antigen in cell culture medium. Add the nanoparticle suspension to the
cells at various concentrations. Include control groups of untreated cells and cells treated
with the soluble fluorescent antigen.

 Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at
37°C. For uptake mechanism studies, a parallel experiment can be run at 4°C to inhibit
active transport.

e Washing: After incubation, wash the cells three times with cold PBS to remove non-
internalized particles.

e Analysis by Flow Cytometry: Detach the cells using a gentle cell scraper or trypsin. Analyze
the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and
the mean fluorescence intensity (MFI), which correspond to the extent of nanoparticle
uptake.

o Analysis by Fluorescence Microscopy: For qualitative visualization, seed cells on glass
coverslips. After treatment and washing, fix the cells, stain the nuclei (e.g., with DAPI), and
mount the coverslips on slides. Visualize the cellular uptake of nanoparticles using a
fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1216819#plga-as-an-adjuvant-for-vaccine-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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